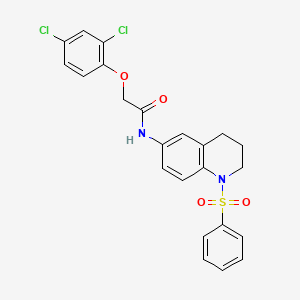![molecular formula C10H15N3O2 B2502475 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-11-8](/img/structure/B2502475.png)
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid, also known as CPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPA is a derivative of pyrazole and has been studied for its ability to modulate the activity of certain ion channels in the body. In
作用机制
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid modulates the activity of ion channels and receptors in the body. Specifically, 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to activate TRPA1 ion channels and enhance the activity of GABA-A receptors. TRPA1 channels are involved in the perception of pain and inflammation, while GABA-A receptors are involved in the regulation of neuronal excitability. By modulating the activity of these channels and receptors, 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can have therapeutic effects on pain and epilepsy.
Biochemical and Physiological Effects
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can reduce pain and inflammation, reduce seizure activity, and improve cognitive function. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has also been shown to have a low toxicity profile and is well-tolerated in animal models.
实验室实验的优点和局限性
One advantage of using 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid in lab experiments is its ability to modulate the activity of specific ion channels and receptors. This allows for precise control over the experimental conditions and can lead to more accurate and reproducible results. However, one limitation of using 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid is its potential off-target effects. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid may modulate the activity of other ion channels and receptors, leading to unintended effects on the experimental outcome.
未来方向
There are several future directions for the study of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid. One area of interest is the development of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid analogs with improved efficacy and selectivity. Another area of interest is the investigation of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid's effects on other ion channels and receptors. Additionally, the potential therapeutic applications of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid in other fields, such as neurodegenerative diseases and psychiatric disorders, warrant further investigation. Overall, the study of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has the potential to lead to new therapeutic interventions for a variety of conditions.
合成方法
The synthesis of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid involves a series of chemical reactions that start with the reaction of cyclopentanone with hydrazine hydrate to form 1-cyclopentylhydrazine. The resulting compound is then reacted with 4-chloropyrazole to produce 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid. The final product is purified using column chromatography to obtain a pure sample. This synthesis method has been optimized to produce high yields of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid with good purity.
科学研究应用
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been studied for its potential therapeutic applications in various fields of research. One area of interest is the treatment of pain. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to modulate the activity of TRPA1 ion channels, which are involved in the perception of pain. Studies have demonstrated that 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can alleviate pain in animal models of neuropathic pain, inflammatory pain, and chemotherapy-induced pain.
Another area of research is the treatment of epilepsy. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. Studies have demonstrated that 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can reduce seizure activity in animal models of epilepsy.
属性
IUPAC Name |
2-[(1-cyclopentylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)6-11-8-5-12-13(7-8)9-3-1-2-4-9/h5,7,9,11H,1-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNACZFJBNSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)
![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)
![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/no-structure.png)


![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)
